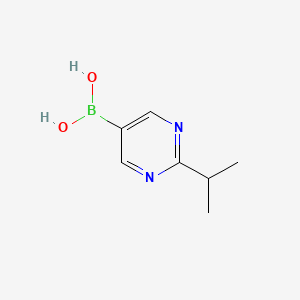

(2-Isopropylpyrimidin-5-YL)boronic acid

Description

BenchChem offers high-quality (2-Isopropylpyrimidin-5-YL)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Isopropylpyrimidin-5-YL)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-propan-2-ylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYHCLGHZUTXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401244196 | |

| Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312942-16-7 | |

| Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312942-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (2-Isopropylpyrimidin-5-yl)boronic acid

Optimizing Cross-Coupling Efficiency for Nitrogen-Rich Heterocycles

Executive Summary

(2-Isopropylpyrimidin-5-yl)boronic acid (CAS: 1312942-16-7) is a specialized organoboron intermediate used primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., mTOR, PI3K). As a pyrimidine scaffold functionalized with a lipophilic isopropyl group at the C2 position, it serves as a critical building block for modulating the physicochemical properties—specifically

However, this reagent presents a distinct challenge common to electron-deficient 2-heteroaryl boronic acids: rapid protodeboronation . Successful utilization requires a nuanced understanding of its hydrolytic instability and the selection of catalytic systems capable of outcompeting decomposition pathways. This guide provides an evidence-based framework for its synthesis, handling, and application in high-yield Suzuki-Miyaura cross-couplings.

Chemical Identity & Physical Profile[1][2][3]

| Property | Specification |

| Chemical Name | (2-Isopropylpyrimidin-5-yl)boronic acid |

| CAS Number | 1312942-16-7 |

| Molecular Formula | |

| Molecular Weight | 165.99 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents |

| pKa (Boronic Acid) | ~8.5 (Estimated; lower than phenylboronic acid due to electron-deficient ring) |

| Storage Conditions | -20°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Synthesis & Manufacturing Logic

The synthesis of (2-Isopropylpyrimidin-5-yl)boronic acid typically follows a cryogenic metal-halogen exchange route. This method is preferred over direct transition-metal catalyzed borylation due to the thermal instability of the product.

Standard Protocol: Cryogenic Boron-Lithium Exchange

-

Precursor: 5-Bromo-2-isopropylpyrimidine.

-

Solvent System: Anhydrous THF (critical moisture control <50 ppm).

-

Reagents:

-Butyllithium (

Step-by-Step Methodology:

-

Cooling: Charge a flame-dried reactor with 5-bromo-2-isopropylpyrimidine and THF. Cool to -78°C to suppress benzylic lithiation at the isopropyl group.

-

Exchange: Add

-BuLi dropwise. The electron-deficient pyrimidine ring facilitates rapid Li-Br exchange (< 15 min). -

Trapping: Immediately add

(1.2 equiv). The electrophilic borate traps the lithiated species before it can degrade or dimerize. -

Hydrolysis: Quench with mild acid (aqueous

or dilute

The Critical Challenge: Protodeboronation

The primary failure mode when using this reagent is protodeboronation , where the C-B bond is cleaved by water/base, replacing the boronic acid with a proton. This is accelerated in 2-substituted pyrimidines due to the inductive effect of the adjacent nitrogen atoms, which stabilize the anionic intermediate formed during hydrolysis.

Mechanism & Competitive Pathways

In a Suzuki coupling, the catalyst must perform transmetallation faster than the base can hydrolyze the boronic acid.

Figure 1: Kinetic competition between the productive catalytic cycle (Green) and the destructive protodeboronation pathway (Red). Success depends on accelerating the transmetallation step.

Optimized Coupling Protocols

To mitigate instability, the reaction conditions must be engineered to favor the catalytic cycle.

Recommended Catalytic Systems

-

Ligand Selection: Use bulky, electron-rich phosphines that accelerate transmetallation.

-

XPhos or SPhos: Excellent for sterically demanding or unstable substrates.

- : High reactivity for difficult couplings.

-

-

Pre-catalysts: Use Pd(II) precatalysts that activate rapidly, such as XPhos Pd G3 or

.

Protocol: High-Efficiency Suzuki Coupling

Reagents:

-

Aryl Halide (1.0 equiv)

-

(2-Isopropylpyrimidin-5-yl)boronic acid (1.5 equiv - excess required due to instability)

-

Catalyst:

(2 mol%) + XPhos (4 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane/Water (10:1)

Procedure:

-

Degassing: Thoroughly sparge solvents with Argon for 20 minutes. Oxygen promotes homocoupling and catalyst deactivation.

-

Assembly: Combine aryl halide, boronic acid, and base in the reactor. Add the pre-mixed catalyst/ligand solution.

-

Reaction: Heat to 80-100°C rapidly.

-

Insight: While heat accelerates decomposition, it accelerates transmetallation even more significantly. A short, high-temperature reaction is often better than a long, low-temperature one for unstable boronic acids.

-

-

Monitoring: Monitor by LC-MS. If protodeboronation is observed (mass of pyrimidine byproduct), switch to anhydrous conditions using

or

Troubleshooting Guide

| Issue | Observation (LC-MS) | Corrective Action |

| Low Conversion | Starting material remains; no byproduct. | Catalyst inactive. Switch to Pd-118 (dtbpf) or XPhos Pd G3 . |

| Protodeboronation | Mass of 2-isopropylpyrimidine detected. | Remove water.[1][2][3] Use anhydrous Dioxane/CsF . Increase Boronic Acid equivalents to 2.0. |

| Homocoupling | Dimer of aryl halide detected. | Oxygen leak. Improve degassing. Reduce catalyst loading slightly. |

Applications in Drug Discovery

The 2-isopropylpyrimidine moiety is a privileged pharmacophore.

-

Lipophilicity Modulation: The isopropyl group adds steric bulk and lipophilicity (

increase) without introducing significant molecular weight, aiding in membrane permeability. -

Metabolic Blocking: Substitution at the C2 position blocks oxidative metabolism (e.g., by aldehyde oxidase) that often plagues unsubstituted pyrimidines.

-

Kinase Selectivity: The nitrogen atoms in the pyrimidine ring often serve as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., CDK, mTOR inhibitors).

Safety & Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).

-

Handling: Handle in a fume hood. Avoid inhalation of dust.[1][2][4][5]

-

Stability Warning: This compound is hygroscopic and prone to auto-protodeboronation upon prolonged exposure to moist air. Store strictly at -20°C in sealed containers under inert gas.

References

-

Boronic Acids in Medicinal Chemistry

-

Protodeboronation Mechanisms

- Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling

- Source:J. Am. Chem. Soc., 2008 (Discusses instability of 2-heterocyclic boronic acids).

-

URL:[Link]

-

Suzuki Coupling Optimization

- Title: Suzuki-Miyaura Cross-Coupling: The Palladium-Catalyzed Cross-Coupling of Organoboron Reagents with Organic Halides.

- Source:Organic Chemistry Portal.

-

URL:[Link]

-

Chemical Properties & Safety

Sources

- 1. aksci.com [aksci.com]

- 2. echemi.com [echemi.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Page loading... [wap.guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 1312942-16-7 | (2-Isopropylpyrimidin-5-YL)boronic acid - Synblock [synblock.com]

(2-Isopropylpyrimidin-5-YL)boronic acid molecular structure and weight

This in-depth technical guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of (2-Isopropylpyrimidin-5-yl)boronic acid , a critical heterocyclic building block.

Executive Summary

(2-Isopropylpyrimidin-5-yl)boronic acid is a functionalized heteroaryl boronic acid widely utilized in modern medicinal chemistry. It serves as a privileged scaffold donor in Suzuki-Miyaura cross-coupling reactions , enabling the introduction of the 2-isopropylpyrimidine moiety—a structural motif found in potent CCR2/CCR5 chemokine receptor antagonists and RAF kinase inhibitors . This guide analyzes its physiochemical properties, instability challenges (protodeboronation), and validated synthetic protocols.

Molecular Architecture & Physiochemical Profile

The compound consists of a pyrimidine ring substituted at the C2 position with an isopropyl group and at the C5 position with a boronic acid functionality. The electron-deficient nature of the pyrimidine ring, combined with the steric bulk of the isopropyl group, influences both its chemical reactivity and metabolic stability in drug candidates.

Table 1: Physiochemical Specifications

| Property | Data |

| Chemical Name | (2-Isopropylpyrimidin-5-yl)boronic acid |

| CAS Number | 1312942-16-7 |

| Molecular Formula | C₇H₁₁BN₂O₂ |

| Molecular Weight | 165.99 g/mol |

| SMILES | CC(C)c1cnc(B(O)O)cn1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| Acidity (pKa) | ~8.5 (Boronic acid moiety) |

| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |

Synthetic Pathways

The synthesis of (2-Isopropylpyrimidin-5-yl)boronic acid typically proceeds via a Lithium-Halogen Exchange or a Palladium-Catalyzed Borylation from the corresponding bromide precursor.

Precursor Synthesis

The requisite precursor, 5-bromo-2-isopropylpyrimidine , is synthesized via condensation of 2-isopropylamidine with a bromomalonaldehyde equivalent (e.g., Mucobromic acid or 2-bromomalonaldehyde).

Primary Synthesis Protocol: Cryogenic Lithiation

This method is preferred for scale-up due to lower reagent costs compared to Pd-catalyzed routes, provided the functional groups tolerate organolithiums.

-

Reagents: 5-bromo-2-isopropylpyrimidine, n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃), THF, HCl.

-

Mechanism:

-

Lithiation: Treatment of the bromide with n-BuLi at -78°C effects a rapid Li-halogen exchange, generating the transient (2-isopropylpyrimidin-5-yl)lithium species.

-

Electrophilic Trapping: The lithiated intermediate attacks the boron center of triisopropyl borate.

-

Hydrolysis: Acidic workup hydrolyzes the boronate ester to the free acid.

-

Graphviz Workflow: Synthetic Route

The following diagram illustrates the logical flow from raw materials to the isolated boronic acid.

Figure 1: Step-wise synthetic pathway from amidine starting materials to the final boronic acid.

Reactivity & Stability Challenges

Researchers must be aware of the inherent instability of 2-substituted pyrimidine-5-boronic acids.

Protodeboronation

Heterocyclic boronic acids are prone to protodeboronation , where the C-B bond cleaves under basic or aqueous conditions, replacing the boron moiety with a hydrogen atom.

-

Mechanism: The electron-deficient pyrimidine ring makes the C5 position susceptible to ipso-attack by water or base, facilitating C-B bond cleavage.

-

Mitigation:

-

Use anhydrous conditions for storage.

-

Convert to MIDA boronates or Pinacol esters for long-term stability if the free acid degrades.

-

In Suzuki couplings, utilize mild bases (e.g., K₃PO₄) and anhydrous solvents (Dioxane) to outcompete deboronation.

-

Applications in Medicinal Chemistry

The (2-isopropylpyrimidin-5-yl) moiety is a "privileged structure" in drug discovery, often used to optimize pharmacokinetic properties (solubility, metabolic stability) compared to phenyl analogs.

Key Therapeutic Targets

-

CCR2/CCR5 Antagonists: Used in the treatment of inflammatory diseases (e.g., Rheumatoid Arthritis, Multiple Sclerosis). The isopropyl-pyrimidine group often occupies a hydrophobic pocket in the receptor, improving binding affinity.

-

RAF Kinase Inhibitors: In oncology, this moiety appears in inhibitors targeting the MAPK pathway (e.g., B-RAF V600E mutations).

Suzuki-Miyaura Coupling Workflow

The primary utility of this compound is as a nucleophile in Pd-catalyzed cross-couplings.

Standard Protocol:

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).

-

Base: Na₂CO₃ or K₃PO₄ (2-3 equivalents).

-

Solvent: Dioxane/Water (4:1) or DMF (anhydrous if deboronation is observed).

-

Temperature: 80-100°C.

Graphviz Diagram: Drug Discovery Application

Figure 2: Application of the boronic acid building block in generating targeted therapeutic agents.

Handling & Safety Protocols

-

Hygroscopicity: The compound is hygroscopic. Store in a desiccator or under inert gas.

-

Toxicity: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3). Handle in a fume hood with standard PPE (gloves, goggles).

-

Cold Chain: Recommended shipping and storage at 2-8°C to prevent thermal degradation (anhydride formation).

References

-

BOC Sciences. (2025). Product Analysis: (2-Isopropylpyrimidin-5-yl)boronic Acid Properties and Specifications.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17750211: Pyrimidine boronic acid derivatives. Link

-

Google Patents. (2020). CN110642788A: Preparation method of 5-bromo-2-substituted pyrimidine compounds.[1] Link

-

Google Patents. (2014). US20140330008A1: Process for the preparation of boronic acid intermediates. Link

-

World Intellectual Property Organization. (2004). WO2004050024A2: 3-aminopyrrolidine derivatives as modulators of chemokine receptors. Link

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Link

Sources

Technical Guide: Synthesis and Characterization of (2-Isopropylpyrimidin-5-yl)boronic Acid

[1]

Executive Summary & Strategic Value

(2-Isopropylpyrimidin-5-yl)boronic acid is a functionalized heteroaryl boronic acid.[1] Its value lies in the 2-isopropylpyrimidine pharmacophore, which offers a unique balance of lipophilicity and metabolic stability compared to its unsubstituted or methyl-substituted counterparts. In medicinal chemistry, this moiety often serves as a bioisostere for pyridine or phenyl rings, improving solubility and reducing hERG liability in kinase inhibitors.

This guide prioritizes a Cryogenic Lithium-Halogen Exchange route for the synthesis of the free boronic acid, as it avoids the difficult hydrolysis steps associated with pinacol esters in electron-deficient heteroaromatics.

Retrosynthetic Analysis & Logic

The construction of the target molecule relies on the functionalization of the electron-deficient pyrimidine ring. The 5-position is the most nucleophilic position on the ring, but for metallation, we utilize the acidity of the C-Br bond.

Strategic Disconnection

The synthesis is best approached via the 5-Bromo-2-isopropylpyrimidine intermediate.[1]

-

C–B Bond Formation: Introduction of the boron species via Li-halogen exchange is preferred over Pd-catalyzed borylation for the free acid to prevent protodeboronation during the harsh hydrolysis required for esters.[1]

-

Heterocycle Construction: The pyrimidine core is assembled via condensation of an amidine with a three-carbon electrophile.[1]

Figure 1: Retrosynthetic logic flow prioritizing the 5-bromo intermediate.[1]

Experimental Protocols

Phase 1: Synthesis of 5-Bromo-2-isopropylpyrimidine

While direct condensation with 2-bromomalonaldehyde is possible, it is often operationally difficult due to the instability of the aldehyde.[1] A more robust, scalable industrial route involves ring closure followed by bromination.[1]

Step A: Synthesis of 2-Isopropylpyrimidine

-

Reagents: Isobutyramidine hydrochloride (1.0 eq), 1,1,3,3-Tetramethoxypropane (1.1 eq), Ethanol (Solvent).

-

Mechanism: Cyclocondensation.[1]

Step B: Bromination

-

Reagents: 2-Isopropylpyrimidine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetic Acid (AcOH).[1]

-

Conditions: Ambient temperature to 60°C.

-

Why this works: The pyrimidine ring is electron-deficient, but the 5-position is the least deactivated, allowing for Electrophilic Aromatic Substitution (SEAr) under mild acidic conditions.

Detailed Protocol (Step B)

-

Charge: Dissolve 2-isopropylpyrimidine (100 mmol) in glacial acetic acid (200 mL).

-

Addition: Add NBS (105 mmol) portion-wise over 30 minutes to control the exotherm.

-

Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1]

-

Workup: Quench with water (500 mL). Neutralize with saturated NaHCO₃ (Caution: Gas evolution). Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]

Phase 2: Borylation (Lithium-Halogen Exchange)

This is the critical step.[1] The use of n-Butyllithium at -78°C generates the 5-lithio species, which is immediately trapped by triisopropyl borate.

Safety Note: This reaction requires anhydrous conditions and an inert atmosphere (Argon/Nitrogen).[1]

Detailed Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask. Cool to -78°C using a dry ice/acetone bath.

-

Solvation: Dissolve 5-Bromo-2-isopropylpyrimidine (5.0 g, 24.9 mmol) in anhydrous THF (50 mL) and Toluene (10 mL).

-

Expert Insight: The addition of toluene helps solubilize the lithiated intermediate, which can sometimes crash out in pure THF.

-

-

Addition of Borate: Add Triisopropyl borate (B(OiPr)₃, 7.0 mL, 30 mmol, 1.2 eq) before the lithiation.

-

In-Situ Trap Method: Adding the borate first (or simultaneously) is a variation known as the "In-Situ Quench."[1] However, for 5-bromopyrimidines, the standard sequential addition (n-BuLi then Borate) is usually effective.[1] We will use the Sequential Method here for better control, but ensure the internal temp never rises above -70°C.

-

Correction: For this substrate, add n-BuLi (2.5 M in hexanes, 11 mL, 27.4 mmol) dropwise over 20 minutes. Maintain T < -70°C.

-

-

Equilibration: Stir for 30 minutes at -78°C. The solution may turn yellow/orange.

-

Quench: Add Triisopropyl borate (if not added previously) or allow the pre-mixed borate species to warm. If using sequential: Add B(OiPr)₃ now.[1] Stir for 1 hour at -78°C, then allow to warm to room temperature overnight.

-

Hydrolysis: Cool to 0°C. Add 2N HCl (30 mL) dropwise. Stir for 30 minutes.

-

Why: This hydrolyzes the boronate ester to the free boronic acid.

-

-

Isolation: Adjust pH to ~5-6 using 2N NaOH. The product often precipitates at this pH.[1] If not, extract with THF/EtOAc (1:1), dry, and concentrate.

Characterization & QC

The characterization of heteroaryl boronic acids is complicated by their tendency to dehydrate into cyclic trimers (boroxines).

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-d₆ (prevents boroxine formation better than CDCl₃).[1]

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹¹B NMR:

-

δ ~28-30 ppm: Broad singlet (characteristic of sp² B-OH species).[1]

-

Mass Spectrometry (LC-MS)[1][2]

-

Ionization: ESI (Positive Mode).[1]

-

Observed Mass: Boronic acids often do not show the molecular ion [M+H]⁺ clearly due to dehydration or esterification with MeOH in the mobile phase.

Data Summary Table[1]

| Property | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity | >97.0% | HPLC (254 nm) |

| Melting Point | >200°C (Decomposes) | Capillary |

| Solubility | Soluble in DMSO, MeOH, DMF | Solubility Test |

| CAS | 1312942-16-7 | Database Verification |

Stability & Handling: The Protodeboronation Risk

Heterocyclic boronic acids, particularly those with nitrogen atoms alpha or gamma to the boron (like pyrimidines), are susceptible to protodeboronation (loss of the boron group).

Mechanism of Instability

The C-B bond is cleaved by hydrolysis, facilitated by the electron-withdrawing nature of the pyrimidine ring.

Figure 2: Pathway of hydrolytic instability.[1]

Mitigation Strategies

-

Storage: Store at -20°C under Argon.

-

Reaction Conditions: When using this reagent in Suzuki couplings, avoid prolonged heating in aqueous base.[1] Use mild bases (K₃PO₄) and anhydrous conditions if possible, or use rapid-heating microwave protocols.[1]

-

Derivative: If the free acid proves too unstable, convert immediately to the Pinacol Ester or the MIDA Boronate for long-term storage.

References

-

Pharmaffiliates. (2-Isopropylpyrimidin-5-yl)boronic acid - CAS 1312942-16-7.[1][2] Retrieved from [Link]

-

Li, W., et al. (2010).[1] "A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling." National Institutes of Health (NIH).[1] Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[1] (General reference for boronic acid stability).

-

PubChem. (2-Aminopyrimidin-5-yl)boronic acid (Analogous Structure Data). Retrieved from [Link][1]

Technical Guide: Solubility & Handling of (2-Isopropylpyrimidin-5-yl)boronic Acid

The following technical guide details the solubility, handling, and physicochemical behavior of (2-Isopropylpyrimidin-5-yl)boronic acid .

Executive Summary

(2-Isopropylpyrimidin-5-yl)boronic acid is a critical heterocyclic building block utilized primarily in Suzuki-Miyaura cross-coupling reactions for drug discovery. Unlike simple phenylboronic acids, this pyrimidine derivative exhibits complex solubility behavior driven by two competing factors:

-

The Amphiphilic Nature: The isopropyl group adds lipophilicity, while the boronic acid moiety provides high polarity and hydrogen-bonding capability.

-

The Dehydration Equilibrium: The reversible formation of cyclic trimeric anhydrides (boroxines) significantly alters solubility profiles in non-aqueous solvents.

This guide provides a validated framework for solubilizing this reagent, ensuring reproducibility in synthetic workflows.

Physicochemical Profile

Understanding the molecule's structure is prerequisite to mastering its solubility.

| Property | Description | Impact on Solubility |

| Structure | Pyrimidine ring with 2-isopropyl and 5-boronic acid groups. | Nitrogen atoms in the ring increase polarity and basicity compared to phenyl analogs. |

| State | White to off-white solid.[1] | Often exists as a mixture of free acid and boroxine anhydride. |

| pKa (Calculated) | ~8.0 - 9.0 (Boronic acid group). | Soluble in basic aqueous media (forms boronate anion). |

| Lipophilicity | Moderate (Isopropyl group). | Enhances solubility in alcohols and ethers compared to unsubstituted pyrimidines. |

Solubility Mechanics: The Boroxine Equilibrium

The most common failure mode in handling this compound is assuming it is a static "solid." In reality, it exists in a dynamic equilibrium. In dry organic solvents, the molecule dehydrates to form a boroxine trimer , which is often less soluble and can precipitate or cause variable stoichiometry.

Mechanism of Dehydration

In the presence of moisture (or lack thereof), the monomer converts to the trimer. This is reversible.

Figure 1: The reversible dehydration equilibrium. In dry solvents (DMSO, DMF), the equilibrium shifts right. Adding trace water shifts it left, often improving solubility.

Solvent Selection Guide

The following table categorizes solvents based on their efficacy for dissolving (2-Isopropylpyrimidin-5-yl)boronic acid.

Primary Solvents (High Solubility)

These are recommended for preparing stock solutions (e.g., for screening or reactions).

| Solvent | Solubility Rating | Notes |

| DMSO | Excellent (>50 mg/mL) | Best for stock solutions. Stabilizes the monomer via H-bonding. |

| DMF | Excellent (>50 mg/mL) | Standard reaction solvent. Caution: Commercial DMF may contain amines that degrade the boronic acid over time. |

| Methanol | Good | Forms methyl boronate esters reversibly (solvolysis), which aids dissolution. |

| Ethanol | Good | Similar to methanol; slightly lower solubility due to alkyl chain. |

Secondary Solvents (Moderate/Conditional Solubility)

Used for specific reaction conditions or workups.

| Solvent | Solubility Rating | Notes |

| THF | Moderate | Solubility improves significantly if trace water (1%) is present to break boroxines. |

| 1,4-Dioxane | Moderate | Common Suzuki solvent. Often requires heating or water co-solvent. |

| Ethyl Acetate | Low/Moderate | Often used for extraction.[2] The compound may partition poorly if pH is not adjusted. |

| DCM | Low | Boroxine form is more soluble here than the free acid. |

Anti-Solvents (Precipitation)

| Solvent | Solubility Rating | Notes |

| Hexanes/Pentane | Insoluble | Used to crash out the product during purification. |

| Diethyl Ether | Poor | Can be used to wash impurities from the solid. |

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (DMSO)

Target Concentration: 50 mM

-

Weighing: Weigh the solid rapidly. Boronic acids are hygroscopic; prolonged exposure to air adds water mass, affecting molarity calculations.

-

Solvent Addition: Add anhydrous DMSO.

-

Dissolution: Vortex for 30–60 seconds. If particulates remain (likely boroxine aggregates), sonicate for 5 minutes at room temperature.

-

Critical Step: If the solution remains cloudy, add 1% v/v distilled water . This hydrolyzes the insoluble boroxine back to the soluble monomer.

-

-

Storage: Store at -20°C. Thaw completely and vortex before use to redissolve any precipitates formed by cold-induced dehydration.

Protocol B: Solubility Optimization for Suzuki Coupling

Context: Reaction setup.

-

Solvent System: Do not use pure non-polar solvents (e.g., Toluene) unless a phase transfer catalyst is present.

-

Recommended Mix: 1,4-Dioxane : Water (4:1) or DMF : Water (9:1) .

-

Base Compatibility: The compound is highly soluble in aqueous base (e.g., 2M Na2CO3 or K3PO4) because it forms the tetrahedral boronate anion [RB(OH)3]-.

-

Note: If your reaction fails, ensure the base is fully dissolved; the boronic acid must enter the aqueous phase or the interface to react.

-

Workflow Visualization: Solvent Decision Tree

Use this logic flow to select the correct solvent based on your application.

Figure 2: Decision tree for solvent selection based on experimental intent.

Handling & Stability Warnings

-

Protodeboronation: Pyrimidine boronic acids are susceptible to C-B bond cleavage (protodeboronation) under strongly acidic conditions or high heat (>100°C) for extended periods.

-

Mitigation: Use mild bases (K3PO4 instead of NaOH) and keep reaction times under 12 hours if possible.

-

-

Storage: Store at 2-8°C (short term) or -20°C (long term). Keep the container tightly sealed to prevent uncontrolled hydration/dehydration cycles.

-

Air Stability: Generally air-stable as a solid, but solutions in oxidizable solvents (THF) should be degassed to prevent oxidative deborylation (formation of the phenol/alcohol).

References

-

Pharmaffiliates. (2-Isopropylpyrimidin-5-yl)boronic acid Product Data (CAS 1312942-16-7). Retrieved from

-

National Institutes of Health (NIH). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from

-

MedChemExpress. Handling and Storage of Pyrimidine Boronic Acids. Retrieved from

-

Sigma-Aldrich. General Handling of Heterocyclic Boronic Acids. Retrieved from

-

Knapp, D. M., et al. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes. J. Am. Chem. Soc. Retrieved from

Sources

commercial availability of (2-Isopropylpyrimidin-5-YL)boronic acid

An In-depth Technical Guide to the Commercial Availability and Application of (2-Isopropylpyrimidin-5-YL)boronic acid

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of (2-Isopropylpyrimidin-5-YL)boronic acid, a key building block for researchers, chemists, and drug development professionals. We will explore its commercial availability, synthesis, quality control, and critical applications in modern medicinal chemistry.

Introduction: The Strategic Importance of Pyrimidine Boronic Acids

(2-Isopropylpyrimidin-5-YL)boronic acid belongs to a versatile class of heteroaryl boronic acids. These compounds are highly valued in organic synthesis, primarily for their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to functionalize this core at the C-5 position using the boronic acid handle allows for the systematic exploration of chemical space, a cornerstone of modern drug discovery. The isopropyl group at the C-2 position provides specific steric and electronic properties that can be exploited to fine-tune a molecule's interaction with biological targets.

Boronic acids are generally stable, have low toxicity, and their derivatives are often highly crystalline, which facilitates purification.[2] Their utility has led to the development of several boronic acid-containing drugs, such as the multiple myeloma treatment Velcade® (Bortezomib) and the antibiotic Vaborbactam.[2]

Compound Identity:

-

Chemical Name: (2-Isopropylpyrimidin-5-YL)boronic acid

-

CAS Number: 1312942-16-7[3]

-

Molecular Formula: C₇H₁₁BN₂O₂[3]

-

Molecular Weight: 165.99 g/mol [3]

Commercial Availability and Procurement

(2-Isopropylpyrimidin-5-YL)boronic acid is available from several specialized chemical suppliers who cater to the research and development market. It is typically sold in quantities ranging from milligrams to several grams. For larger, multi-kilogram quantities, inquiries for custom synthesis are usually required. When procuring this reagent, it is critical to obtain a Certificate of Analysis (COA) to verify its identity and purity.

Below is a summary of representative commercial sources. Please note that availability and pricing are subject to change and researchers should confirm with the suppliers directly.

| Supplier | CAS Number | Molecular Formula | Purity/Specification | Storage Conditions |

| Pharmaffiliates | 1312942-16-7 | C₇H₁₁BN₂O₂ | Not specified; COA available upon request. | 2-8°C Refrigerator[3] |

| Sigma-Aldrich | Varies by derivative | Varies | Typically ≥95% or ≥98% for similar compounds.[4][5] | Inert atmosphere, 2-8°C for similar compounds.[4][5] |

| BLD Pharm | 1034924-06-5 (for methyl derivative) | C₅H₇BN₂O₂ (for methyl derivative) | Not specified | Inert atmosphere, 2-8°C[6] |

| EvitaChem | Not specified for isopropyl derivative | C₇H₁₁BN₂O₂ | Not specified | Not specified |

Note: The table includes data for closely related pyrimidine boronic acids to provide a representative overview of typical specifications in the market.

Synthesis and Purification: A Mechanistic Overview

While commercially available, understanding the synthesis of (2-Isopropylpyrimidin-5-YL)boronic acid is crucial for process development and for researchers who may need to synthesize custom derivatives. A common and robust method involves a lithium-halogen exchange followed by borylation.

Generalized Synthetic Pathway:

The synthesis typically starts from a halogenated pyrimidine precursor, such as 5-bromo-2-isopropylpyrimidine.

Caption: Generalized synthetic route for (2-Isopropylpyrimidin-5-YL)boronic acid.

Step-by-Step Experimental Protocol (Illustrative):

-

Lithiation: Dissolve 5-bromo-2-isopropylpyrimidine in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).

-

Halogen-Metal Exchange: Add n-butyllithium (n-BuLi) dropwise to the cooled solution. The lithium atom replaces the bromine, forming a highly reactive lithiated pyrimidine intermediate. This step is critical and requires stringent anhydrous conditions to prevent quenching of the organolithium species.

-

Borylation: To the same reaction vessel, add triisopropyl borate, B(O-iPr)₃, dropwise. The nucleophilic carbon of the lithiated pyrimidine attacks the electrophilic boron atom, forming a borate ester intermediate.

-

Hydrolysis: Allow the reaction to warm to room temperature, then quench with an aqueous acid (e.g., dilute HCl). The acidic workup hydrolyzes the borate ester to yield the final (2-Isopropylpyrimidin-5-YL)boronic acid product.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to achieve the desired purity for subsequent applications.

This method is a staple in organometallic chemistry and provides a reliable route to many heteroaryl boronic acids.[7]

Application in Drug Discovery and Development

The primary application of (2-Isopropylpyrimidin-5-YL)boronic acid is as a building block in the synthesis of complex organic molecules for drug discovery. Its structure is ideal for generating libraries of compounds to screen for biological activity.

Role in Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In this context, the boronic acid serves as the organoboron component, which is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.

Caption: Workflow illustrating the use of the boronic acid in drug discovery.

This workflow allows for the rapid generation of a multitude of structurally related compounds by varying the coupling partner (R-X). These libraries are then subjected to high-throughput screening against various biological targets (e.g., enzymes, receptors) to identify "hits"—molecules that exhibit a desired biological effect. The hits are then further optimized in a process known as lead optimization to improve properties like potency, selectivity, and pharmacokinetic profile, ultimately leading to a preclinical drug candidate. The pyrimidine scaffold is a common feature in kinase inhibitors, and this boronic acid is an excellent starting point for developing such molecules.

Quality Control, Handling, and Storage

Quality Control and Characterization:

To ensure the reliability of experimental results, the identity and purity of (2-Isopropylpyrimidin-5-YL)boronic acid must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and check for impurities.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often reported as a percentage (e.g., >95%).

Reputable suppliers will provide a Certificate of Analysis (COA) detailing the results of these tests for a specific batch.[3][8]

Handling and Storage:

-

Handling: (2-Isopropylpyrimidin-5-YL)boronic acid should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Boronic acids can be sensitive to oxidation and dehydration. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term stability, storage in a refrigerator at 2-8°C is advised.[3][4][5]

Conclusion

(2-Isopropylpyrimidin-5-YL)boronic acid is a valuable and commercially available reagent that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecules, particularly for the development of novel drug candidates. A thorough understanding of its procurement, synthesis, and handling is essential for researchers aiming to leverage its full potential in their scientific endeavors.

References

- J&K Scientific. (2-Isopropoxypyrimidin-5-yl)boronic acid | 870521-32-7.

- ECHEMI. Buy (2-Cyclopropylpyrimidin-5-yl)boronic acid from JHECHEM CO LTD.

- Sigma-Aldrich. (2-Isopropylisoindolin-5-yl)boronic acid hydrochloride AldrichCPR.

- Pharmaffiliates. (2-Isopropylpyrimidin-5-yl)boronic acid | 1312942-16-7.

- MedchemExpress. (2-Methoxypyrimidin-5-yl)boronic acid | Drug Intermediate.

- EvitaChem. Buy (2-Propylpyrimidin-5-yl)boronic acid (EVT-14219549).

- ResearchGate. Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid.

- Sigma-Aldrich. (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid.

- Sigma-Aldrich. (2-(Isopropylthio)pyrimidin-5-yl)boronic acid.

- BLD Pharm. (2-Isopropylthiazol-5-yl)boronic acid.

- MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- BLD Pharm. (2-Methylpyrimidin-5-yl)boronic acid | 1034924-06-5.

- Azaricta Research. Boronic Products.

- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.

- ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

-

BLDpharm. BD23602boronic acid. Retrieved February 3, 2026, from

- BLD Pharm. (2-(Propylamino)pyrimidin-5-yl)boronic acid.

- Lead Sciences. (2-Isopropoxypyrimidin-5-yl)boronic acid.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. (2-(Isopropylthio)pyrimidin-5-yl)boronic acid | 3067074-57-8 [sigmaaldrich.com]

- 6. bldpharm.com [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

Technical Safety & Handling Architecture: (2-Isopropylpyrimidin-5-yl)boronic acid

[1]

Executive Summary & Chemical Identity[1]

This technical guide goes beyond standard GHS compliance to provide a functional safety and handling architecture for (2-Isopropylpyrimidin-5-yl)boronic acid . As a critical building block in Suzuki-Miyaura cross-coupling reactions, this reagent presents specific stability challenges—primarily protodeboronation and boroxine anhydride formation—that require precise management to ensure experimental reproducibility and safety.[1]

Chemical Identification Matrix

| Parameter | Specification |

| Chemical Name | (2-Isopropylpyrimidin-5-yl)boronic acid |

| CAS Number | 1218791-05-7 |

| Molecular Formula | C₇H₁₁BN₂O₂ |

| Molecular Weight | 165.99 g/mol |

| SMILES | CC(C)C1=NC=C(B(O)O)C=N1 |

| Structure | Pyrimidine core with isopropyl at C2, boronic acid at C5 |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents |

Hazard Identification & Toxicology (GHS)

While not classified as acutely toxic (Category 1 or 2), this compound exhibits significant irritant properties typical of aryl boronic acids.[1] The primary physiological risk is mucosal irritation caused by the acidity of the boron center and physical abrasion from particulates.

GHS Classification[1]

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1] | H335 |

Toxicological Mechanisms (The "Why")

-

Boron Acidity: Boronic acids are Lewis acids. Upon contact with moisture in mucous membranes (eyes, lungs), they can lower local pH, leading to immediate irritation.[1]

-

Enzyme Inhibition: Boronic acids are reversible inhibitors of serine proteases. While this is the mechanism of action for drugs like Bortezomib, in a safety context, systemic exposure could theoretically disrupt proteolytic pathways, though acute risk is low via inhalation of dust.[1]

Strategic Handling & Storage Architecture

Senior Scientist Insight: The "purity" of a boronic acid is a dynamic equilibrium. This compound exists in a flux between the free acid and the cyclic boroxine trimer (anhydride).[1] Improper storage shifts this equilibrium, altering the effective molecular weight and stoichiometry of your reactions.[1]

The Boroxine Equilibrium & Stability

Dehydration leads to the formation of a six-membered boroxine ring.[1] This is reversible with water but complicates precise weighing.

Figure 1: The dynamic equilibrium affecting stoichiometry.

Storage Protocol[1]

-

Temperature: Store at 2–8°C . Cold storage slows the rate of protodeboronation (cleavage of the C-B bond), which is accelerated in electron-deficient rings like pyrimidine.[1]

-

Atmosphere: Inert gas (Argon/Nitrogen) is recommended.[1] While less sensitive to oxidation than boranes, long-term exposure can lead to phenol formation.[1]

-

Container: Tightly sealed glass or polypropylene. Avoid long-term storage in unsealed vessels inside desiccators, as excessive drying promotes anhydride formation.[1]

Handling Workflow (Receipt to Reaction)

Figure 2: Operational workflow for minimizing degradation.

Emergency Response & Waste Management

First Aid Protocols

-

Eye Contact: Immediately flush with saline or water for 15 minutes . The acidic nature requires thorough irrigation to normalize pH. Remove contact lenses if present.

-

Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase transdermal absorption of the boronic acid.[1]

-

Inhalation: Move to fresh air. If wheezing occurs, medical observation is required due to potential bronchial irritation.[1]

Fire Fighting Measures

-

Media: CO₂, Dry Chemical, or Foam.[1]

-

Specific Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Borane/Boron Oxides under fire conditions.[1]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA). Boron-containing dusts can be combustible; avoid creating dust clouds.[1]

Waste Disposal (The "Self-Validating" System)

Do not dispose of in general organic waste if the stream is destined for incineration without scrubbers, as boron oxides can damage incinerator linings.[1]

-

Segregation: Collect in a dedicated "Heavy Metal / Element Organic" waste stream.

-

Quenching: Treat residues with dilute hydrogen peroxide (oxidative hydrolysis) if destruction is required before disposal, converting to boric acid and the corresponding phenol (2-isopropylpyrimidin-5-ol), though direct disposal as hazardous waste is standard.[1]

Application Context: Suzuki-Miyaura Coupling

Senior Scientist Note: The 2-isopropyl group provides steric bulk but also electron donation, making this boronic acid relatively stable compared to its 2-halo analogs.[1] However, protodeboronation is still the primary failure mode.[1]

-

Base Selection: Avoid strong, hot bases (e.g., KOH at reflux).[1] Use milder bases like K₃PO₄ or Cs₂CO₃ to minimize C-B bond cleavage.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard starting points.[1]

-

Solvent: Dioxane/Water (4:[1]1) is a robust system. The water is crucial to shift the boroxine equilibrium back to the reactive boronic acid species (See Fig 1).[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54378625, (2-Isopropylpyrimidin-5-yl)boronic acid.[1] Retrieved from [Link][1]

-

Hall, D. G.[1] (Ed.).[1][2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for Boroxine/Acid equilibrium mechanisms).

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling.[1] Chemical Society Reviews. (Source for protodeboronation stability data). Retrieved from [Link]

literature review of pyrimidine-5-boronic acids

The Pyrimidine-5-Boronic Acid Imperative: Synthesis, Stability, and Cross-Coupling in Medicinal Chemistry

Executive Summary

In the architecture of modern drug discovery, the pyrimidine ring stands as a ubiquitous pharmacophore, present in kinase inhibitors (e.g., Abemaciclib), antivirals, and statins. While the 2-, 4-, and 6-positions are naturally electrophilic and accessible via nucleophilic aromatic substitution (

This technical guide addresses the specific chemistry of pyrimidine-5-boronic acids , a class of reagents that are notoriously unstable yet indispensable. We move beyond basic textbook definitions to explore the mechanistic nuances of protodeboronation , the utility of MIDA boronates as stability anchors, and the precise cryogenic protocols required to synthesize these building blocks at scale.

The Structural Imperative: Why the 5-Position?

The pyrimidine ring is electron-deficient. The nitrogen atoms at positions 1 and 3 pull electron density, making positions 2, 4, and 6 highly susceptible to nucleophilic attack. However, position 5 is relatively electron-neutral, behaving more like a phenyl ring but with unique steric and electronic properties.

-

Bioisosterism: The pyrimidine-5-yl moiety is a proven bioisostere for phenyl rings, often improving solubility and metabolic stability (lowering LogD) while maintaining

-stacking interactions in the binding pocket. -

Late-Stage Functionalization: Because C5 does not react via

, it allows medicinal chemists to decorate the 2/4/6 positions first and install the C5 substituent last via Suzuki-Miyaura coupling, provided a stable boron species can be generated.

The Stability Paradox: Protodeboronation

The primary failure mode when working with pyrimidine-5-boronic acids is protodeboronation —the cleavage of the C-B bond by water or base, replacing the boron with a hydrogen atom.

Mechanistic Insight

Unlike phenylboronic acids, pyrimidinyl boronates are highly susceptible to this pathway due to the electron-withdrawing nature of the diaza-ring. The mechanism typically follows a base-catalyzed pathway:

-

Complexation: Hydroxide or base coordinates to the boron, forming a tetrahedral boronate "ate" complex.

-

Fragmentation: The C-B bond breaks.[1][2] The electron-deficient pyrimidine ring stabilizes the developing negative charge (or the transition state leading to the anion), accelerating the cleavage.

-

Protonation: The transient carbanion (or metal-associated species) is rapidly protonated by the solvent.

Visualizing the Failure Mode The following diagram illustrates the critical "ate" complex intermediate that leads to synthetic failure.

Caption: The base-catalyzed protodeboronation pathway. The stability of the 'Ate' complex determines the shelf-life and reaction success of the reagent.

Synthetic Architectures: From Cryogenics to MIDA

To access these unstable intermediates, two primary strategies are employed: cryogenic halogen-metal exchange (for immediate use) and MIDA protection (for storage).

Strategy A: The Cryogenic "Trap" (In-Situ Generation)

Direct synthesis of the boronic acid often fails during isolation. The most robust industrial method involves in-situ silylation followed by lithiation.

Why this works:

-

TMSCl Protection: Aminopyrimidines (common precursors) have acidic protons. Protecting them in situ with Trimethylsilyl chloride (TMSCl) prevents the base (n-BuLi) from deprotonating the amine.

-

Lithium-Halogen Exchange: Performed at -78°C to -100°C. The lithium species is generated and immediately trapped with a borate ester.

Strategy B: The MIDA Solution

N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, removing the vacant p-orbital on boron. This shuts down the transmetallation pathway and the protodeboronation pathway until the MIDA group is hydrolyzed.

Comparison of Boron Species

| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | MIDA Boronate |

| Atom Hybridization | sp2 (Planar) | sp2 (Planar) | sp3 (Tetrahedral) |

| Lewis Acidity | High | Moderate | None (Coordinated) |

| Stability (Air/Moisture) | Low (Days) | Moderate (Weeks) | High (Years) |

| Chromatography | Difficult (Streaking) | Good | Excellent (Silica stable) |

| Reactivity | Direct Coupling | Direct Coupling | Requires Hydrolysis ("Slow Release") |

Experimental Protocols

Protocol 1: High-Yield Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid

Based on the optimized method by Li et al. (See Reference 1)

Objective: Synthesize a sensitive boronic acid without isolating the unstable lithiated intermediate.

Reagents:

-

2-Amino-5-bromopyrimidine (1.0 equiv)

-

Trimethylsilyl chloride (TMSCl) (2.5 equiv)

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes, 3.0 equiv)

-

Triisopropyl borate (B(OiPr)3) (3.5 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Bis-Silylation Protection:

-

Charge a flame-dried 3-neck flask with 2-amino-5-bromopyrimidine and THF under

. -

Cool to 0°C. Add TMSCl dropwise.

-

Mechanistic Note: This forms the N,N-bis(trimethylsilyl) derivative. Without this, n-BuLi would deprotonate the amine, quenching the reagent.

-

-

Cryogenic Exchange:

-

Cool the mixture to -78°C (internal temperature).

-

Add n-BuLi dropwise over 30 minutes. Maintain temp < -70°C.

-

Critical Control Point: Stir for exactly 1 hour. Longer times increase the risk of "dance" reactions (lithium migration).

-

-

Electrophilic Trapping:

-

Add

rapidly in one portion. -

Allow the reaction to warm to room temperature naturally over 2 hours.

-

-

Hydrolysis & Isolation:

-

Quench with 2N HCl (pH adjustment to ~1-2) to cleave TMS groups and boronate esters.

-

Neutralize carefully with NaOH to pH 7.0 to precipitate the product.

-

Filter and dry.

-

Protocol 2: "Slow-Release" Suzuki Coupling with MIDA Boronates

Designed for unstable pyrimidine substrates.

Concept: Instead of dumping all the active boronic acid into the reaction (where it decomposes), MIDA boronates are hydrolyzed slowly by the base during the reaction, keeping the concentration of the unstable species low but the catalyst active.

Workflow:

Caption: The "Slow-Release" protocol minimizes the standing concentration of the unstable free boronic acid.

-

Mix: 1.0 equiv Aryl Halide, 1.2 equiv Pyrimidinyl-MIDA boronate, 5 mol% Pd(dppf)

. -

Solvent: Dioxane:Water (4:1). The water is strictly necessary for MIDA hydrolysis.

-

Base:

(3.0 equiv). -

Temp: 60°C. Note: MIDA hydrolysis is temp dependent. Do not overheat.

Case Studies in Drug Discovery

The application of these protocols is evident in the synthesis of major therapeutic agents.

| Drug Candidate | Therapeutic Area | Role of Pyrimidine-5-yl | Synthetic Key |

| Abemaciclib | CDK4/6 Inhibitor (Oncology) | H-bond acceptor in ATP pocket | Suzuki coupling of 5-bromo-2,4-dichloropyrimidine |

| Rosuvastatin | Statin (Cardiovascular) | Core scaffold | Modified pyrimidine synthesis (Ring closure) |

| Fedratinib | JAK2 Inhibitor | Kinase hinge binder | Late-stage coupling of pyrimidine boronate |

Technical Note on Abemaciclib: The synthesis often avoids the 5-boronic acid due to stability, preferring to use the 5-bromide as the electrophile and coupling it with a stable aryl boronate. However, when the aryl partner is complex or unstable, the polarity must be reversed, necessitating the protocols described above.

References

-

Li, X., et al. (2025). "Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid." Organic Process Research & Development. Link

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." J. Am. Chem. Soc.[3][4]Link

-

Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." J. Am. Chem. Soc.[4]Link

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles." J. Org.[3] Chem.Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chem. Soc. Rev.Link

Sources

Methodological & Application

The Strategic Application of (2-Isopropylpyrimidin-5-YL)boronic Acid in the Synthesis of Next-Generation Kinase Inhibitors

Introduction: The Pyrimidine Scaffold and the Advantage of the 2-Isopropyl Moiety in Kinase Inhibition

The pyrimidine ring is a cornerstone scaffold in the design of kinase inhibitors, largely due to its ability to mimic the adenine base of ATP and form crucial hydrogen bonds within the kinase hinge region.[1][2] The strategic derivatization of this privileged heterocycle is a key focus in medicinal chemistry to achieve potency and selectivity against specific kinase targets.[2][3] Among the various substitutions, the incorporation of an isopropyl group at the 2-position of the pyrimidine ring has emerged as a valuable strategy in the development of potent kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[4][5]

The 2-isopropyl group offers a unique combination of steric and electronic properties that can significantly influence the binding affinity and selectivity of a kinase inhibitor. Its moderate bulk can provide advantageous van der Waals interactions within the ATP-binding pocket, potentially displacing water molecules and increasing binding entropy. Furthermore, the electron-donating nature of the isopropyl group can modulate the electronic character of the pyrimidine ring, fine-tuning its hydrogen bonding capabilities with the kinase hinge region. This guide provides detailed application notes and protocols for the effective utilization of (2-Isopropylpyrimidin-5-YL)boronic acid in the synthesis of kinase inhibitors via the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Core Synthesis Strategy: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds in pharmaceutical synthesis.[6] Its tolerance of a broad range of functional groups, mild reaction conditions, and the commercial availability of a diverse array of boronic acids and their derivatives make it an ideal choice for the late-stage functionalization of complex molecules.[6] In the context of kinase inhibitor synthesis, this reaction enables the efficient coupling of the (2-Isopropylpyrimidin-5-YL)boronic acid with a variety of aryl or heteroaryl halides, providing a modular and convergent approach to novel inhibitor scaffolds.

A general workflow for the synthesis of a 2-isopropylpyrimidine-based kinase inhibitor using a Suzuki-Miyaura coupling is depicted below.

Caption: General workflow for synthesizing 2-isopropylpyrimidine-containing kinase inhibitor precursors.

Detailed Application Protocols

The following protocols provide a comprehensive guide for the Suzuki-Miyaura coupling of (2-Isopropylpyrimidin-5-YL)boronic acid with a representative aryl bromide. These protocols are intended as a starting point, and optimization of reaction conditions may be necessary for different substrates.

Protocol 1: General Suzuki-Miyaura Coupling of (2-Isopropylpyrimidin-5-YL)boronic Acid

This protocol outlines a standard procedure for the coupling reaction.

Materials:

-

(2-Isopropylpyrimidin-5-YL)boronic acid

-

Aryl bromide (e.g., 4-bromobenzonitrile)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water, degassed

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask, add (2-Isopropylpyrimidin-5-YL)boronic acid (1.2 mmol), aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-isopropylpyrimidine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction time.

Materials:

-

(2-Isopropylpyrimidin-5-YL)boronic acid

-

Aryl bromide

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water, degassed

-

Microwave reactor vials

Procedure:

-

In a microwave vial, combine (2-Isopropylpyrimidin-5-YL)boronic acid (1.5 mmol), aryl bromide (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium carbonate (2.0 mmol).

-

Add degassed DME (4 mL) and degassed water (1 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 15-30 minutes.

-

After cooling, work up the reaction as described in Protocol 1.

Structure-Activity Relationship (SAR) Insights: The Role of the 2-Isopropyl Group

While direct SAR studies for a broad range of kinase inhibitors featuring the (2-Isopropylpyrimidin-5-YL) moiety are emerging, valuable insights can be extrapolated from related structures, such as the pyrido[2,3-d]pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds.[3][4]

The 2-position of the pyrimidine ring is often directed towards the solvent-exposed region of the ATP-binding pocket. Substitution at this position can influence both potency and selectivity.

-

Enhancing Potency: The isopropyl group, with its moderate lipophilicity, can engage in favorable hydrophobic interactions within the active site, potentially increasing the overall binding affinity of the inhibitor.

-

Improving Selectivity: The steric bulk of the isopropyl group can create unfavorable interactions with residues in the ATP-binding sites of off-target kinases, thereby enhancing selectivity for the desired target. For instance, in the context of CDK inhibitors, the 2-substituent can play a crucial role in differentiating between various CDK isoforms.[7]

-

Modulating Physicochemical Properties: The introduction of an isopropyl group can improve the metabolic stability and pharmacokinetic profile of the inhibitor by blocking potential sites of metabolism on the pyrimidine ring.

The table below summarizes the inhibitory activities of representative pyrimidine-based kinase inhibitors, highlighting the potency that can be achieved with this scaffold.

| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |

| Aurora A | N-trisubstituted pyrimidine | 7.1 | [8] |

| CDK2 | 5-substituted pyrazolo[4,3-d]pyrimidine | Low nanomolar | [4] |

| CDK7 | 2,4-diaminopyrimidine | 7.21 | [9] |

| JAKs | 2-aminopyrimidine | Potent inhibition | [10] |

Conclusion and Future Perspectives

(2-Isopropylpyrimidin-5-YL)boronic acid is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its incorporation into a pyrimidine scaffold offers a strategic approach to modulate potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura coupling provides a robust and efficient method for the construction of 2-isopropyl-5-aryl/heteroaryl-pyrimidine cores. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to effectively utilize this reagent in their quest for next-generation targeted therapies. Further exploration of the structure-activity relationships of kinase inhibitors derived from (2-Isopropylpyrimidin-5-YL)boronic acid is warranted and is expected to yield novel therapeutic candidates with improved efficacy and safety profiles.

References

-

Otyepka, M., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 112, 263-277. Available at: [Link]

-

Liu, Q., et al. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 145, 449-464. Available at: [Link]

-

Hamby, J. M., et al. (1997). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 40(15), 2296-2303. Available at: [Link]

-

Wang, S., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 80, 117175. Available at: [Link]

-

Zhang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry. Available at: [Link]

-

Bavetsias, V., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

- Incyte Corporation. (2010). Processes for preparing jak inhibitors and related intermediate compounds. Google Patents.

-

El-Sayed, M. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 438-466. Available at: [Link]

-

Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. Available at: [Link]

-

Chen, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Yin, L., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. Available at: [Link]

-

Sim, T., et al. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 27(21), 7268. Available at: [Link]

-

Montigen Pharmaceuticals Inc. (2005). Protein kinase inhibitors. PubChem. Available at: [Link]

-

Bebbington, D., et al. (2009). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 19(13), 3586-3592. Available at: [Link]

-

Wang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. ScienceOpen. Available at: [Link]

-

Sharma, R., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available at: [Link]

-

Hanan, E. J., et al. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of Medicinal Chemistry, 55(22), 10090-10107. Available at: [Link]

- Lin, T., et al. (2016). Selective inhibitors for protein kinases and pharmaceutical composition and use thereof. Google Patents.

-

El-Adl, K., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 436-448. Available at: [Link]

-

Wang, T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(2), 1149-1168. Available at: [Link]

-

El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][7][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1936-1952. Available at: [Link]

-

Wikipedia. (n.d.). VEGFR-2 inhibitor. Wikipedia. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. Available at: [Link]

-

Altman, M. D., et al. (2015). United States Patent. Googleapis. Available at: [Link]

-

Rigol, C., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Journal of Medicinal Chemistry, 65(22), 14995-15015. Available at: [Link]

-

Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]

- Han, S., et al. (2007). Inhibiteurs de la proteine kinase. Google Patents.

Sources

- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Accelerated Synthesis of Biaryl Pyrimidines via Microwave-Assisted Suzuki Coupling of (2-Isopropylpyrimidin-5-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling of (2-Isopropylpyrimidin-5-YL)boronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, and the integration of microwave technology significantly accelerates this transformation, leading to higher yields and purity in drastically reduced reaction times.[1][2] This document delves into the mechanistic underpinnings of the reaction, offers a detailed and optimized experimental protocol, and discusses the critical parameters that ensure a successful and reproducible outcome. The focus is on providing a practical and scientifically grounded resource for researchers engaged in the synthesis of complex molecules for drug discovery and development.

Introduction: The Strategic Importance of Biaryl Pyrimidines

The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs, including anticancer, antiviral, and antibacterial agents.[3] The functionalization of this ring system, particularly through the introduction of aryl or heteroaryl substituents, is a key strategy for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for creating these crucial C-C bonds, owing to its mild reaction conditions and tolerance of a wide range of functional groups.[4][5]

(2-Isopropylpyrimidin-5-YL)boronic acid is a valuable building block in this context, offering a strategic entry point for the synthesis of novel biaryl pyrimidines. The isopropyl group can provide favorable steric and electronic properties, potentially enhancing binding affinity to biological targets. Boronic acids, in general, are widely used in drug discovery due to their stability, low toxicity, and commercial availability.[5][6][7]

This guide focuses on the application of microwave-assisted heating to the Suzuki coupling of this specific boronic acid. Microwave irradiation offers a significant advantage over conventional heating methods by providing rapid and uniform heating of the reaction mixture.[2] This leads to a dramatic reduction in reaction times, often from hours to minutes, and can also lead to cleaner reactions with fewer byproducts.[8][9]

The Suzuki-Miyaura Coupling Mechanism under Microwave Irradiation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron species (in this case, (2-Isopropylpyrimidin-5-YL)boronic acid) is activated by a base to form a boronate complex. This complex then transfers the pyrimidinyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.

Microwave irradiation accelerates this cycle primarily through its efficient heating mechanism. The polar components of the reaction mixture (solvents, reagents, and the palladium catalyst itself) absorb microwave energy directly, leading to rapid and homogeneous heating. This increased kinetic energy significantly enhances the rates of all steps in the catalytic cycle, leading to the observed dramatic reduction in reaction times.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol describes the coupling of (2-Isopropylpyrimidin-5-YL)boronic acid with a representative aryl bromide, 4-bromoanisole.

Materials and Reagents

-

(2-Isopropylpyrimidin-5-YL)boronic acid

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Microwave synthesis vials (10 mL) with stir bars

-

Microwave synthesizer

Instrument Setup

A dedicated microwave synthesizer capable of controlling temperature, pressure, and power is required. The reaction should be performed in sealed microwave vials designed to withstand the pressures generated at elevated temperatures.

Reaction Procedure

Sources

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. nbinno.com [nbinno.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]